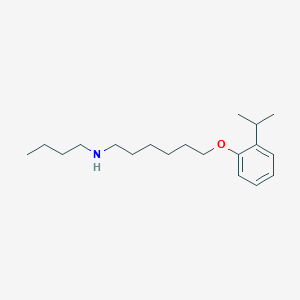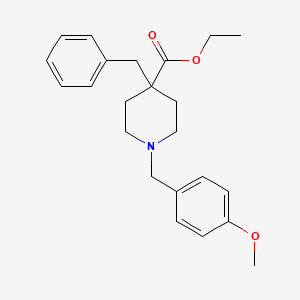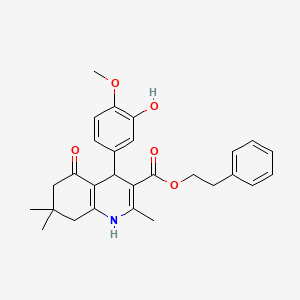![molecular formula C18H21BrN2O3S B5207872 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, commonly known as BMS-204352, is a chemical compound that has gained significant attention in scientific research. It is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
作用機序
The primary mechanism of action of BMS-204352 is the inhibition of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP are hormones that are secreted by the intestinal cells in response to food intake. They stimulate insulin secretion and inhibit glucagon secretion, which in turn reduces blood glucose levels. GLP-1 and GIP also slow down gastric emptying and promote satiety, which can lead to weight loss.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, the compound has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
BMS-204352 has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide, which makes it a useful tool for studying the role of this compound in glucose metabolism. It is also a stable compound that can be easily synthesized and stored. However, one limitation of BMS-204352 is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on BMS-204352. One area of interest is the development of more potent and selective N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide inhibitors. Another area of interest is the exploration of the neuroprotective effects of BMS-204352 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is ongoing research into the clinical applications of BMS-204352 in the treatment of T2DM and other metabolic disorders.
合成法
BMS-204352 is synthesized through a four-step process starting from 4-bromobenzenesulfonyl chloride and N-methyl-N-(3-phenylpropyl)glycine. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(3-phenylpropyl)glycine to form the intermediate N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycine. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylglycinamide to yield BMS-204352.
科学的研究の応用
BMS-204352 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). The compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Clinical trials have also demonstrated its efficacy in reducing HbA1c levels and improving glycemic control in patients with T2DM.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-21(25(23,24)17-11-9-16(19)10-12-17)14-18(22)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJXIXJMLYOBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5207793.png)



![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)